2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is an organic compound that belongs to the class of nitriles It features a pyridazine ring substituted with a chlorine atom at the 6-position and a tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst like aluminum chloride.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium azide, thiourea, or primary amines, under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Material Properties: In materials science, the compound’s electronic structure and functional groups contribute to its properties, such as conductivity, fluorescence, or stability.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile: Similar structure but with a phenyl group instead of a tolyl group.
2-(6-Chloropyridazin-3-yl)-2-(p-tolyl)acetonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-(6-Chloropyridazin-3-yl)-2-(o-tolyl)acetonitrile: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile is unique due to the specific positioning of the tolyl group, which can influence its reactivity, binding interactions, and overall properties. This positional isomerism can lead to differences in biological activity, material properties, and synthetic utility compared to its analogs.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-3-2-4-10(7-9)11(8-15)12-5-6-13(14)17-16-12/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXOKALOFTXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423357 | |
Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-33-2 | |
Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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